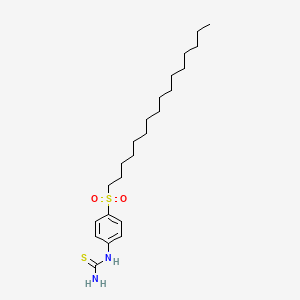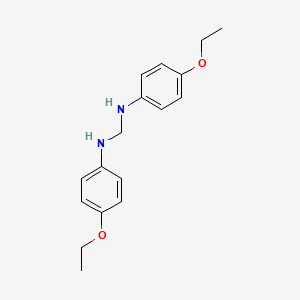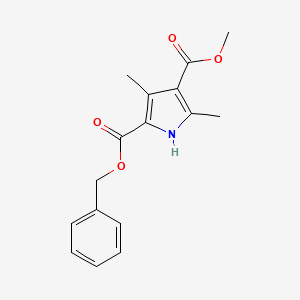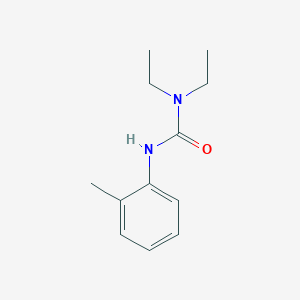
1,1-Diethyl-3-(2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diethyl-3-(2-methylphenyl)urea is an organic compound with the molecular formula C12H18N2O. It belongs to the class of urea derivatives, which are known for their diverse chemical and biological properties. This compound is of interest in various fields, including chemistry, biology, and industrial applications, due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Diethyl-3-(2-methylphenyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 2-methylphenyl isocyanate with diethylamine in the presence of a suitable solvent. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and improve yield .
化学反応の分析
Types of Reactions
1,1-Diethyl-3-(2-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with additional functional groups, while substitution reactions can introduce various substituents on the aromatic ring .
科学的研究の応用
1,1-Diethyl-3-(2-methylphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 1,1-Diethyl-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
類似化合物との比較
Similar Compounds
- 1,1-Dimethyl-3-(3-methylphenyl)urea
- 1,1-Diethyl-3-(2-ethylphenyl)urea
- 1,1-Diethyl-3-(2-ethyl-6-methylphenyl)urea
Uniqueness
1,1-Diethyl-3-(2-methylphenyl)urea is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
特性
CAS番号 |
6940-23-4 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC名 |
1,1-diethyl-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)13-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3,(H,13,15) |
InChIキー |
XVISAHSGRUDYSD-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)NC1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





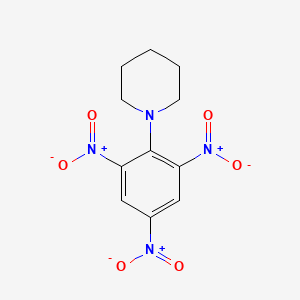
![Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11957421.png)
